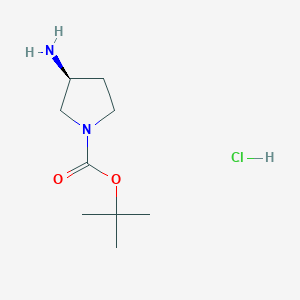
(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Descripción general
Descripción
“(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O2 and a molecular weight of 222.71 g/mol . It is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
The synthesis of similar compounds involves the use of hydrogen chloride in water and ethyl acetate at temperatures between 0 and 22°C . The reaction conditions and yield vary depending on the specific synthesis process .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H19ClN2O2 . The average mass is 222.712 Da and the mono-isotopic mass is 222.113510 Da .Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a molecular weight of 222.71 g/mol. Other specific physical and chemical properties such as boiling point, solubility, and lipophilicity are not detailed in the available resources.Aplicaciones Científicas De Investigación
1. Synthesis of Pharmaceutically Active Substances
The compound serves as an important intermediate in the synthesis of various pharmaceutically active substances. An economical synthesis method was developed from L-aspartic acid, optimizing reaction conditions for potential industrial preparation. This synthesis process is characterized by its use of readily available starting materials, mild reaction conditions, and cost-efficiency, making it significant for large-scale production (Han et al., 2018).
2. Catalyzed Multicomponent Reactions
It's used in palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water. This method allows for the switchable synthesis of pyrroles and their bicyclic analogues. Notably, tert-butylamine, related to the compound , plays a crucial role in these reactions by reacting with in situ generated carbon dioxide, forming a carbamic acid that serves as a nucleophile (Qiu, Wang, & Zhu, 2017).
3. Asymmetric Synthesis and Antibacterial Applications
The compound is instrumental in the asymmetric synthesis of antibacterial agents. For instance, it's used in the synthesis of quinolonecarboxylic acid class of antibacterial agents, exhibiting significant in vitro and in vivo activity. The enantiomerically pure synthesis highlights its role in producing substances with specific configurations, essential for their biological activity (Rosen et al., 1988).
4. Intermediates in Asymmetric Synthesis of Amines
N-tert-butanesulfinyl imines, related to the compound, are exceedingly versatile intermediates for the asymmetric synthesis of amines. They are used in synthesizing a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This showcases the compound's role in producing chiral amines, crucial in pharmaceutical synthesis (Ellman, Owens, & Tang, 2002).
5. Microwave-Assisted Synthesis and Antimicrobial Activity
The compound is used in microwave-assisted synthesis of novel pyrrolidine derivatives, showcasing its role in facilitating efficient and rapid synthetic processes. Its derivatives have been tested for antimicrobial activities, indicating its potential in drug discovery and development (Sreekanth & Jha, 2020).
6. Synthesis of Cyclic Amino Acid Esters
It's involved in the synthesis of cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. These compounds have significant applications, especially in understanding their crystal structures for further applications in material science and pharmaceuticals (Moriguchi et al., 2014).
7. Synthesis of Chiral Serine Derivatives
It plays a role in the synthesis and characterization of chiral serine derivatives, which are important precursors for synthesizing medicinally significant candidates. The preservation of stereochemistry in these syntheses is crucial for their pharmacological effectiveness (Khadse & Chaudhari, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;/h7H,4-6,10H2,1-3H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQHLWCRRNDFIY-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662461 | |
| Record name | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874140-63-3 | |
| Record name | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



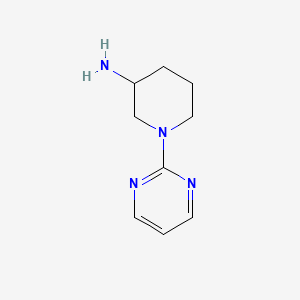
![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)

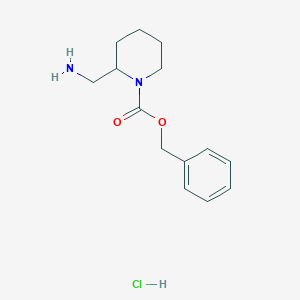
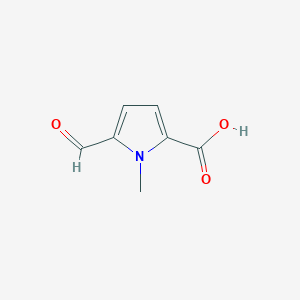
![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)
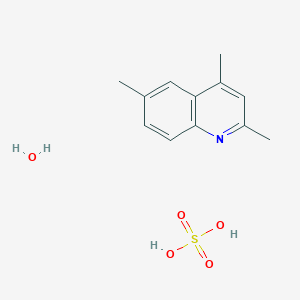

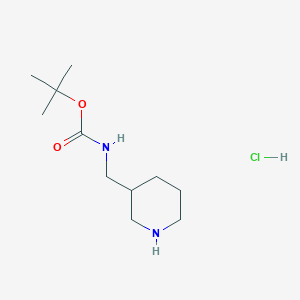

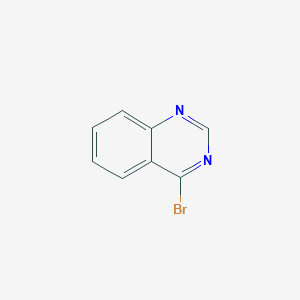
![4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520864.png)

